Butyramidine HOAc
Description
Overview of Amidines and Acetate (B1210297) Salts in Synthetic Chemistry
Amidines are a class of organic compounds characterized by the –C(=NH)NH₂ functional group. nih.govacs.org This group can be viewed as being derived from a carboxylic acid by replacing the hydroxyl group with an amino group and the carbonyl oxygen with an imino group. acs.org Structurally, amidines contain both imine and amine units, which imparts a versatile reactivity profile, making them fundamental building blocks in synthetic chemistry. rsc.org Their ability to react at different sites allows for diverse strategies in constructing complex molecules, particularly nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazoles, which are core structures in many biologically active compounds. rsc.orgsciforum.netresearchgate.netmdpi.com The unique structure of amidines also allows them to serve as ligands for transition metals and as substrates in metal-catalyzed C-H activation reactions. rsc.orgmdpi.com
Acetate salts are formed from acetic acid (CH₃COOH), a simple carboxylic acid often abbreviated as HOAc. wikipedia.orgnih.gov The acetate ion (CH₃COO⁻) is the conjugate base of acetic acid. wikipedia.org In organic chemistry, acetate salts, such as sodium acetate, are frequently used as buffering agents to maintain a stable pH during reactions. fiveable.mepatsnap.comalphachem.biz They also serve as a source of the acetate nucleophile in various transformations. fiveable.me Due to their ionic nature, acetate salts are typically crystalline solids with high solubility in water and other polar solvents. testbook.comsolubilityofthings.com Forming an acetate salt of a compound like butyramidine can improve its stability and handling characteristics, making it easier to store and use in a laboratory setting.
Table 1: Physicochemical Properties of Butyramidine HOAc This interactive table provides key physicochemical data for Butyramidine Acetate.
| Property | Value | Source |
| CAS Number | 1170624-73-3 | chemsrc.com |
| Molecular Formula | C₆H₁₄N₂O₂ | chemsrc.comnih.gov |
| Molecular Weight | 146.19 g/mol | chemsrc.comnih.gov |
| Boiling Point | 117.2±23.0 °C (Predicted) | chemicalbook.com |
| Density | 0.96±0.1 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 12.36±0.40 (Predicted) | chemicalbook.com |
Historical Context of Butyramide (B146194) and Amidine Chemistry Research
The study of amidines has a rich history dating back to the 19th century. One of the most venerable methods for synthesizing amidines is the Pinner reaction, first described by Adolf Pinner in 1877. nih.gov This two-step process, which proceeds through an imidate ester intermediate, became a foundational method for accessing this class of compounds. nih.gov In the early 20th century, research into amidine-containing compounds gained significant momentum with the discovery that certain diamidines, like synthalin, possessed antimicrobial properties. nih.gov This finding spurred decades of research into synthesizing and evaluating new amidine derivatives for therapeutic applications. nih.govnih.gov
The chemistry of amides, such as butyramide (the amide derivative of butyric acid), is also a cornerstone of organic chemistry. nih.govebsco.com Butyramide itself has been used as a starting material or substrate in various synthetic contexts, including the preparation of other functional molecules like hydroxamic acids. sigmaaldrich.com Historically, research focused on various methods to synthesize amides and their derivatives. For example, early 20th-century research explored the synthesis of butyramide derivatives from readily available starting materials like p-aminophenol, reacting it with n-butyric acid. mdpi.org While amides are known for their stability, the development of methods to perform reactions on the amide bond itself, such as reduction to amines, remained a challenge for many years, with significant breakthroughs in catalytic hydrogenolysis occurring more recently. chinesechemsoc.org
Significance of this compound for Contemporary Chemical Research
In modern chemical research, this compound and related amidine compounds hold considerable significance. The amidine functional group is recognized as a key pharmacophore (a molecular feature responsible for a drug's pharmacological activity) in medicinal chemistry. sciforum.net This has led to their incorporation into a wide range of therapeutic agents being investigated for antibacterial, antifungal, and antiparasitic activities. nih.gov
The versatility of amidines makes them powerful intermediates in organic synthesis. semanticscholar.org Contemporary research frequently employs amidines as substrates in advanced transition metal-catalyzed cross-coupling and C-H functionalization reactions, which provide efficient pathways to complex heterocyclic structures. rsc.org The ability of the amidine group to act as a directing group in these reactions is a key area of ongoing investigation.
Specifically, this compound serves as a valuable research chemical for several reasons:
Synthetic Intermediate : It acts as a precursor for synthesizing more complex organic molecules, allowing researchers to introduce the butyramidine moiety into larger structures. smolecule.com
Biological Investigation : Due to the known biological activities of similar compounds, this compound is a candidate for research into potential neuroprotective, anti-inflammatory, and antimicrobial applications. smolecule.com
Lead Compound Development : Its structure can serve as a starting point or a lead compound for the development of new drugs. smolecule.com
The compound's utility in both constructing complex molecular architectures and its potential biological relevance places it firmly within the scope of contemporary chemical biology, a field that uses chemical tools to study and manipulate biological systems. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;butanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h2-3H2,1H3,(H3,5,6);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBWTXNVPULBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations Involving Butyramidine Hoac
Amide and Amidine Hydrolysis Mechanisms
The hydrolysis of the amidine functional group in butyramidine is a significant reaction that leads to the formation of butyric acid and ammonia (B1221849). smolecule.comlibretexts.org This transformation can occur under acidic, basic, or enzymatic conditions, with each having a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis Pathways
The general steps for acid-catalyzed amide hydrolysis are:
Protonation of the carbonyl oxygen. libretexts.org
Nucleophilic attack by water on the carbonyl carbon. libretexts.org
Proton transfer to the nitrogen atom. libretexts.org
Elimination of the amine leaving group. libretexts.org
Deprotonation to form the carboxylic acid. libretexts.org
Table 1: Key Steps in Acid-Catalyzed Amide Hydrolysis
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). | Protonated amide |
| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. | Tetrahedral intermediate |
| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. | Protonated amine group within the intermediate |
| 4 | Elimination of the amine as a leaving group, facilitated by the reformation of the carbonyl double bond. | Carboxylic acid and an amine |
| 5 | Deprotonation of the resulting carboxylic acid by the released amine or water. | Final carboxylic acid and protonated amine |
Base-Promoted Hydrolysis Mechanisms
The general steps for base-promoted amide hydrolysis are:
Nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
Formation of a tetrahedral alkoxide intermediate. libretexts.org
Elimination of the amide anion as the leaving group.
Deprotonation of the carboxylic acid by the amide anion.
Table 2: Key Steps in Base-Promoted Amide Hydrolysis
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1 | Nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide. | Tetrahedral intermediate (alkoxide) |
| 2 | Elimination of the amide anion (R₂N⁻) as the leaving group, reforming the carbonyl group. This step is generally slow. | Carboxylic acid and amide anion |
| 3 | An irreversible acid-base reaction where the strongly basic amide anion deprotonates the carboxylic acid. | Carboxylate salt and a neutral amine |
Enzymatic Hydrolysis Mechanisms
Serine hydrolases are a large and diverse class of enzymes that catalyze the hydrolysis of ester and amide bonds, and they play crucial roles in many biological processes. nih.govwikipedia.org These enzymes utilize a serine residue in their active site as a nucleophile. nih.gov
The active site of serine hydrolases typically contains a catalytic triad (B1167595) consisting of serine, histidine, and an acidic residue like aspartate or glutamate. wikipedia.org The histidine residue, supported by the acidic residue, acts as a general base, accepting a proton from the serine's hydroxyl group. nih.gov This activation of the serine makes it a potent nucleophile. nih.gov
The activated serine nucleophile attacks the carbonyl carbon of the amide or ester substrate, leading to the formation of a tetrahedral intermediate. nih.govfiveable.me This intermediate is stabilized by hydrogen bonding within the active site. fiveable.me The intermediate then collapses, with the nitrogen of the amide bond being protonated by the histidine residue (which is now acting as an acid), and the C-terminal portion of the substrate is released. nih.gov This results in the formation of a covalent acyl-enzyme intermediate, where the N-terminal part of the substrate is attached to the enzyme's serine residue. nih.govfiveable.me
In the second stage of the catalytic cycle, a water molecule enters the active site. nih.gov The histidine residue, now acting as a base again, activates the water molecule by abstracting a proton, making it a stronger nucleophile (hydroxide ion). nih.gov This hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. nih.gov This intermediate then collapses, breaking the bond between the acyl group and the serine residue. The N-terminal portion of the original substrate is released, and the enzyme is regenerated to its original state, ready for another catalytic cycle. nih.govnih.gov
Table 3: Stages of Enzymatic Hydrolysis by Serine Hydrolases
| Stage | Key Events | Result |
|---|---|---|
| Acylation | Activation of the serine nucleophile by the catalytic triad. Nucleophilic attack on the substrate's carbonyl carbon. Formation and collapse of the first tetrahedral intermediate. | Formation of a covalent acyl-enzyme intermediate and release of the first product. fiveable.me |
| Deacylation | Activation of a water molecule by the histidine residue. Nucleophilic attack by the activated water on the acyl-enzyme intermediate. Formation and collapse of the second tetrahedral intermediate. | Release of the second product and regeneration of the free enzyme. nih.gov |
Comparative Mechanistic Analysis of Non-Homologous Enzymes
The study of how structurally different, or non-homologous, enzymes can catalyze similar reactions provides significant insight into the principles of convergent evolution and enzyme promiscuity. While direct mechanistic studies on butyramidine are limited, research on the hydrolysis of N-(4-nitrophenyl)-butyramide by the non-homologous serine hydrolases Candida antarctica lipase (B570770) B (CALB) and an esterase from Bacillus subtilis (Bs2) offers a valuable comparative model. nih.govacs.org
Both CALB and Bs2, despite their distinct structural folds, utilize a conserved catalytic triad (Ser-His-Asp/Glu) to hydrolyze the amide bond of the butyramide (B146194) derivative. nih.govresearchgate.net The reaction mechanism proceeds through a four-step sequence:
Acylation: The serine residue of the catalytic triad attacks the carbonyl carbon of the butyramide, forming a tetrahedral intermediate. nih.govacs.org
Leaving Group Release: The C-N bond is cleaved, releasing the 4-nitroaniline (B120555) portion of the substrate. nih.govacs.org
Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate. nih.govacs.org
Active Site Regeneration: The butyric acid product is released, and the enzyme's active site is restored. nih.govacs.org
A comparative analysis of these two enzymes reveals that while the fundamental chemical steps are analogous, the structural environment of the active site, including the oxyanion hole that stabilizes the tetrahedral intermediate, has evolved independently to support this specific amidase activity. nih.govacs.orgresearchgate.net This convergent evolution highlights how different protein scaffolds can achieve the same catalytic function. nih.gov
Further research into enzymes that act on amidine-containing molecules, such as archaeosine (B114985) synthase, shows that different mechanistic strategies exist for related transformations. For instance, the conversion of a nitrile to a formamidine (B1211174) group can proceed through a covalent thioimide intermediate, a pathway distinct from the hydrolytic mechanism of serine proteases. pdx.edumdpi.com These studies underscore the diversity of enzymatic solutions for activating and transforming functional groups related to butyramidine.
Functionalization and Derivatization Reactions
The chemical modification of butyramidine and its derivatives, particularly butyramides, is a key area of synthetic chemistry. These reactions focus on altering the molecule's structure to create new compounds with potentially valuable properties.
C-H Functionalization Reactions of Butyramide Derivatives
Directing group-assisted C-H functionalization has become a powerful tool for the selective modification of aliphatic amides like butyramide. This strategy avoids the need for pre-functionalized substrates by using a coordinating group to direct a metal catalyst to a specific C-H bond.
Palladium (II) catalysts, in combination with hypervalent iodine(III) reagents such as phenyliodine diacetate (PhI(OAc)₂), are effective for the alkoxylation of C(sp³)–H bonds in aliphatic amides. mdpi.comresearchgate.net In these reactions, a directing group, such as an 8-aminoquinoline (B160924) or picolinamide, is attached to the amide nitrogen. scispace.comrsc.org This group chelates to the palladium center, positioning it to selectively activate a C-H bond, typically at the β or γ position of the aliphatic chain. researchgate.netresearchgate.net
The hypervalent iodine reagent acts as the oxidant in the catalytic cycle, facilitating the C-O bond formation. mdpi.comnih.gov The reaction allows for the introduction of various alkoxy groups by using different alcohols as the solvent and alkoxy source. mdpi.com For example, N-(quinoline-8-yl) butyramide has been a substrate in studies aiming for C(sp³)–H functionalization, although success can be limited depending on the specific reaction conditions, highlighting the challenges of activating these C-H bonds. rsc.org
Table 1: Key Components in Palladium-Catalyzed Alkoxylation of Amide Derivatives
| Component | Function | Example(s) |
|---|---|---|
| Catalyst | Activates C-H bond | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |
| Directing Group | Positions catalyst for site-selectivity | 8-Aminoquinoline, Picolinamide |
| Oxidant | Facilitates C-O bond formation | Phenyliodine diacetate (PhI(OAc)₂) |
| Alkoxy Source | Provides the -OR group | Various alcohols (e.g., Methanol, Ethanol) |
| Substrate | Molecule undergoing functionalization | Butyramide derivatives |
The mechanism for palladium-catalyzed C-H activation generally involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The key steps are:
C-H Activation: The directing group guides the Pd(II) catalyst to a specific C-H bond, forming a cyclopalladated intermediate through a concerted metalation-deprotonation (CMD) pathway. acs.org
Oxidation: The hypervalent iodine reagent oxidizes the Pd(II) center to a high-valent Pd(IV) species. nih.gov
Reductive Elimination: The new C-O bond is formed as the Pd(IV) intermediate undergoes reductive elimination, releasing the alkoxylated product and regenerating a Pd(II) species. nih.gov
An alternative mechanistic pathway involves a Pd(II)/Pd(0) cycle, though the Pd(II)/Pd(IV) pathway is more commonly proposed for oxidations involving hypervalent iodine reagents. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics and intermediates of these cycles, confirming the crucial role of the directing group and the oxidant in facilitating the reaction. acs.orgx-mol.netresearchgate.net
As a more abundant and less expensive alternative to noble metals, cobalt has emerged as a promising catalyst for C-H functionalization. nih.govcam.ac.uk Cobalt(II) salts, often in the presence of a silver-based oxidant like silver carbonate (Ag₂CO₃), can catalyze the C(sp³)–H carbonylation of aliphatic amides. nih.govcam.ac.uk These reactions also employ a bidentate directing group, such as 8-aminoquinoline, which is considered essential for stabilizing high-valent cobalt intermediates and enabling the C-H activation step. cam.ac.uknih.gov
In the context of butyramide derivatives, cobalt-catalyzed reactions have been shown to selectively functionalize β-methyl groups over β-methylene groups, leading to the formation of β-lactam derivatives. researchgate.netrsc.org This site-selectivity demonstrates the fine control achievable with this catalytic system. researchgate.netrsc.org Mechanistic studies, supported by DFT calculations, suggest the involvement of Co-Ag bimetallic species in some transformations, highlighting a cooperative catalytic effect. figshare.com
Table 2: Comparison of Catalysts for C-H Functionalization of Butyramide Derivatives
| Feature | Palladium-Catalysis | Cobalt-Catalysis |
|---|---|---|
| Metal Cost | Higher | Lower |
| Typical Oxidant | Hypervalent Iodine Reagents | Silver Salts (e.g., Ag₂CO₃) |
| Common Reaction | Alkoxylation, Arylation | Carbonylation, Cyclization |
| Key Intermediate | Pd(IV) species | High-valent Co species |
| Directing Group | Required (e.g., picolinamide) | Required (e.g., 8-aminoquinoline) |
Mechanistic Proposals for Palladium-Catalyzed C-H Activation
Nucleophilic Substitution Reactions Involving the Amide Group
The amide group itself is a site for chemical transformations, although it is the least reactive of the common carboxylic acid derivatives. uomustansiriyah.edu.iq Nucleophilic acyl substitution at the amide carbonyl carbon typically requires harsh conditions, such as heating with strong acid or base, due to the poor leaving group nature of the amide anion. uomustansiriyah.edu.iqyoutube.com
However, the amide group can be "activated" to facilitate substitution. One biological strategy involves phosphorylation of the carbonyl oxygen by ATP. This creates an acyl phosphate (B84403) intermediate, which is much more susceptible to nucleophilic attack. libretexts.org An incoming nucleophile, such as an amine, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the AMP group (originally the carbonyl oxygen) results in the formation of an amidinium ion. libretexts.org While this specific mechanism is described in a biological context for converting amides and carbamides, it illustrates a fundamental principle of activating an otherwise unreactive amide for substitution. libretexts.org
The hydrolysis of amides, which is a formal nucleophilic acyl substitution with water as the nucleophile, is a principal reaction. youtube.com This can be catalyzed by strong acids, which protonate the carbonyl oxygen to make the carbonyl carbon more electrophilic, or by strong bases, where hydroxide directly attacks the carbonyl carbon. youtube.com
Condensation Reactions for Formation of Heterocyclic Derivatives
Butyramidine, as a bifunctional nucleophile, is a valuable building block in the synthesis of various heterocyclic compounds. Its two nitrogen atoms can participate in condensation reactions with suitable electrophiles to form ring structures. These reactions are often employed in the creation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules.
One common strategy involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. For instance, the reaction of an amidine with a 1,3-diketone can lead to the formation of pyrimidine (B1678525) derivatives. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield dihydropyrimidines. The specific reaction conditions, such as solvent and temperature, can influence the outcome and yield of these cyclization reactions.
The synthesis of fused heterocyclic systems can also be achieved using amidine derivatives. For example, three-component condensation reactions involving aminoheterocycles, aldehydes, and a β-dicarbonyl equivalent like Meldrum's acid can produce fused dihydropyridinone-containing heterocyclic systems. zioc.ru The versatility of these condensation reactions makes butyramidine a key component in diversity-oriented synthesis approaches aimed at generating libraries of heterocyclic compounds for screening purposes. frontiersin.orgbeilstein-journals.org
Table 1: Examples of Heterocyclic Systems Synthesized from Amidines
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| Amidine | 1,3-Diketone | Pyrimidine |
| Amidine | α,β-Unsaturated Ketone | Dihydropyrimidine |
| Aminoazole, Aldehyde, Cyclic Carbonyl Compound | - | Azoloazines, Quinolizinones |
| 3-Oxo-3-arylpropanenitrile, Aromatic Aldehyde, 1H-Indazol-3-amine | - | Pyrimido[1,2-b]indazole-3-carbonitrile |
This table provides a generalized overview of heterocyclic systems that can be synthesized from amidine precursors and various carbonyl-containing reactants.
Role of Acetate Anion (HOAc Component) in Reaction Chemistry
The acetate anion (CH₃COO⁻), the conjugate base of acetic acid, is not merely a spectator ion in reactions involving Butyramidine HOAc. Its unique properties allow it to actively participate in and influence the course of various chemical transformations.
Catalytic Participation of Acetate Ligands in Transition Metal Complexes
The acetate ligand plays a crucial role in transition metal catalysis. diva-portal.orgacs.org It can coordinate to a metal center and act as a multifunctional ligand, influencing the reactivity, regioselectivity, and stereoselectivity of a reaction. diva-portal.org For example, in palladium-catalyzed reactions, the acetate ligand can bring the reagents into close proximity to the metal, act as an inner-sphere base to enhance nucleophilicity, and facilitate protodemetalation to regenerate the catalyst. diva-portal.orgacs.org The presence or absence of acetate ligands can dramatically alter the outcome of a catalytic cycle, sometimes determining the chemoselectivity of a reaction. diva-portal.orgacs.org Transition metal acetates themselves can serve as catalysts or precursors for catalysts in various organic transformations, including oxidation reactions. researchgate.netrsc.org The kinetic stability of transition metal complexes with certain ligands, including those with acetate pendant arms, makes them robust catalysts for processes like dye bleaching. mdpi.com
Involvement in Electrophilic Addition Mechanisms (e.g., Oxymercuration)
A classic example of the acetate anion's involvement in electrophilic addition is the oxymercuration of alkenes. organicchemistrytutoring.cawikipedia.orgvedantu.com In this reaction, an alkene reacts with mercuric acetate [Hg(OAc)₂] in an aqueous solution. wikipedia.orglibretexts.org The reaction proceeds through a cyclic mercurinium ion intermediate, and crucially, the acetate ion is displaced in the initial step. wikipedia.org While water acts as the primary nucleophile, attacking the more substituted carbon of the mercurinium ion, the acetate ion can play a role in the final deprotonation step to yield the alcohol product. organicchemistrytutoring.cawikipedia.org This reaction is highly regioselective, following Markovnikov's rule, and avoids carbocation rearrangements. wikipedia.orglibretexts.org
Acetate as a Leaving Group or Nucleophile
The acetate group can function as both a nucleophile and a leaving group in substitution reactions. proprep.com
As a nucleophile , the acetate ion is considered moderately nucleophilic but is a weak base. saskoer.ca This characteristic is advantageous in Sₙ2 reactions where it can substitute a leaving group without causing significant competing elimination reactions. saskoer.ca Although its nucleophilicity is somewhat diminished by resonance stabilization, it is sufficient to react with good electrophiles. stackexchange.comstudentdoctor.net The solvent plays a significant role, with polar aprotic solvents enhancing its nucleophilicity compared to polar protic solvents. pearson.com
Conversely, the acetate group can also act as a leaving group in certain reactions. In nucleophilic acyl substitution reactions, the reactivity of carboxylic acid derivatives is related to the ability of the substituent to act as a leaving group. libretexts.org While not as effective a leaving group as halides, acetate can be displaced from activated substrates, such as benzylic acetates, in the presence of a suitable catalyst like a palladium complex. researchgate.net The stability of the resulting acetate anion contributes to its ability to function in this capacity. libretexts.org
Table 2: Role of Acetate in Different Reaction Types
| Role of Acetate | Reaction Type | Description |
| Ligand | Transition Metal Catalysis | Coordinates to the metal center, influencing reactivity and selectivity. diva-portal.orgacs.org |
| Displaced Group | Electrophilic Addition (Oxymercuration) | Initially displaced from mercuric acetate by the alkene. wikipedia.org |
| Base | Electrophilic Addition (Oxymercuration) | Can deprotonate the oxonium ion intermediate. wikipedia.org |
| Nucleophile | Sₙ2 Substitution | Attacks an electrophilic carbon, displacing a leaving group. saskoer.calibretexts.org |
| Leaving Group | Nucleophilic Acyl Substitution / Catalytic Substitution | Displaced from a substrate by an incoming nucleophile. libretexts.orgresearchgate.net |
Resonance Stabilization of the Acetate Anion and its Chemical Implications
The chemical behavior of the acetate anion is profoundly influenced by resonance. The negative charge is delocalized equally across both oxygen atoms, which can be represented by two equivalent resonance structures. fiveable.mevaia.com This delocalization has several important chemical implications:
Stability: Resonance stabilization makes the acetate anion more stable than an alkoxide ion where the negative charge is localized on a single oxygen atom. vaia.comlibretexts.org
Basicity: Due to its stability, the acetate ion is a relatively weak base. fiveable.me This reduced basicity is a key reason why it is a good nucleophile for Sₙ2 reactions, minimizing the competing E2 elimination pathway. saskoer.ca
Bond Characteristics: Experimental evidence from X-ray crystallography shows that both carbon-oxygen bonds in the acetate ion are of equal length, intermediate between a typical C-O single bond and a C=O double bond. libretexts.orggonzaga.edu This confirms the resonance hybrid model where the bond order is approximately 1.5 for each C-O bond. gonzaga.edu
Nucleophilicity: While resonance stabilization lowers the energy of the anion, it also somewhat tempers its nucleophilicity compared to a hypothetical localized negative charge. stackexchange.comfiveable.me Nevertheless, it remains a competent nucleophile in many reactions. studentdoctor.netfiveable.me
The stability imparted by resonance is a fundamental factor governing the reactivity of the acetate anion, influencing its roles as a base, nucleophile, and leaving group. fiveable.melibretexts.org
Enzyme Mechanistic Studies on Acetate-Related Processes
In biological systems, acetate and its activated form, acetyl-CoA, are central to metabolism. frontiersin.org The enzymatic processes involving acetate are diverse and have been the subject of detailed mechanistic studies.
One area of investigation is the enzymatic conversion of pyruvate (B1213749) to acetate. nih.gov This can occur through the action of keto acid dehydrogenases, which can exhibit altered activity to function as pyruvate decarboxylases. nih.gov The availability of cofactors like coenzyme A (CoA) and NAD⁺ influences these pathways. nih.gov
The enzymatic utilization of acetate involves its conversion to acetyl-CoA, a reaction catalyzed by acyl-CoA short-chain synthetase (ACSS) enzymes. frontiersin.org These enzymes utilize ATP to form the high-energy thioester bond. frontiersin.org
Furthermore, the role of acetate in cellular processes extends to the inhibition of certain enzymes. For example, acetate has been shown to inhibit methionine biosynthesis, potentially by affecting the activity of the MetE enzyme or by altering the transcription of related genes. nih.gov
Kinetic studies of enzyme-catalyzed reactions involving acetate have been facilitated by techniques like electrospray ionization mass spectrometry (ESI-MS). For instance, the hydrolysis of p-nitrophenyl acetate by chymotrypsin (B1334515) has been studied to monitor the pre-steady-state accumulation of acetylated enzyme, providing insights into the reaction mechanism and kinetics. derekwilsonlab.ca
The formation of acetate from acetyl-CoA in some organisms, like halophilic archaea, is catalyzed by an ADP-forming acetyl-CoA synthetase (ACD), representing a novel mechanism for acetate formation and ATP synthesis in prokaryotes. oup.com The regulation of these acetate-converting enzymes is crucial for cellular metabolism. oup.com
Advanced Spectroscopic and Structural Characterization in Academic Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By measuring the vibrations of atoms, it provides a molecular fingerprint.
The FTIR spectrum of butyramide (B146194) exhibits characteristic absorption bands that correspond to specific molecular vibrations. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration of the amide I band is expected to be strong and is usually observed around 1650 cm⁻¹. The N-H bending vibration, known as the amide II band, typically appears around 1620-1590 cm⁻¹. The C-H stretching vibrations of the alkyl chain are found in the 2960-2850 cm⁻¹ region. For butyramidine acetate (B1210297), one would expect to see the characteristic peaks for the amidine group (C=N stretch and N-H bends) and the carboxylate group of the acetate counter-ion, in addition to the alkyl chain vibrations.
FTIR Spectral Data for Butyramide
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Amides |
| N-H Stretch | 3350-3180 |
| C-H Stretch | 2960-2850 |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | 1620-1590 |
This table is illustrative for amides and based on general spectroscopic principles and data for butyramide.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For butanimidamide (B92998) (butyramidine), the protonated form as the acetate salt would show distinct signals for the protons on the butyl chain and the amidinium group. nih.gov
The protons of the terminal methyl (CH₃) group would appear as a triplet at the most upfield position. The methylene (B1212753) (CH₂) group adjacent to the methyl group would be a sextet, and the methylene group adjacent to the amidine carbon would appear as a triplet at a more downfield position due to the electron-withdrawing effect of the C=N group. The protons on the nitrogen atoms of the amidinium group would likely appear as broad signals. The acetate counter-ion would show a sharp singlet for its methyl protons, typically around 1.9-2.1 ppm.
¹H NMR Spectral Data for Butanimidamide
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| CH₃ (terminal) | ~0.9 | Triplet |
| CH₂ (middle) | ~1.6 | Sextet |
| CH₂ (adjacent to C=N) | ~2.2 | Triplet |
| NH/NH₂ | Broad signal(s) | Singlet(s) |
This table is based on expected values and available data for butanimidamide. The exact chemical shifts for Butyramidine HOAc can vary depending on the solvent and concentration. nih.gov
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the elucidation of the carbon skeleton.
Expected ¹³C NMR Resonances for this compound
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| C1 (CH₃) | 10-20 |
| C2 (CH₂) | 20-30 |
| C3 (CH₂) | 30-40 |
| C4 (C=N) | 160-170 |
| Acetate CH₃ | 20-25 |
| Acetate C=O | 170-180 |
This table presents expected chemical shift ranges based on general ¹³C NMR principles.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex structures of molecules by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the adjacent CH₂ and CH₃ groups in the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning the proton and carbon signals of the butyl chain by linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In this compound, HMBC could show correlations from the protons on the C3 methylene group to the C4 amidine carbon, confirming the structure.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the mass spectrum would be expected to show the molecular ion peak for the protonated butyramidine cation [C₄H₁₁N₂]⁺. The fragmentation pattern would likely involve the loss of small neutral molecules such as ammonia (B1221849) or cleavage of the alkyl chain. While specific mass spectrometry data for this compound is not readily found, the mass spectrum of butyramide shows a molecular ion peak and characteristic fragmentation patterns that can be used for comparison. nist.gov
Mass Spectrometry Data for Butyramide
| Fragment | m/z (mass-to-charge ratio) |
| [M]⁺ (Molecular Ion) | 87 |
| [M-NH₂]⁺ | 71 |
| [C₂H₅]⁺ | 29 |
| [C₃H₇]⁺ | 43 |
This table is based on the mass spectrum of butyramide and illustrates common fragmentation pathways. nist.gov
Determination of Molecular Mass and Isotopic Patterns
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and isotopic distribution of this compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confident determination of its elemental composition. orgchemboulder.com
The mass spectrum of a compound reveals not only the peak for the molecular ion (M+) but also smaller peaks corresponding to the natural abundance of isotopes of its constituent atoms, such as Carbon-13, Nitrogen-15, and Oxygen-18. orgchemboulder.commsu.edu For this compound (C6H14N2O2), the theoretical isotopic distribution can be calculated and compared with the experimental data to confirm the molecular formula. The analysis of these isotopic patterns is a powerful tool for verifying the identity of the compound. nih.gov Deconvolution methods can be applied to complex spectra to isolate the isotopic contributions of the elements within the molecule. rsc.org
Table 1: Theoretical Isotopic Distribution for this compound (C6H14N2O2)
| Mass (m/z) | Relative Abundance (%) | Assignment |
| 146.1055 | 100.00 | [¹²C₆¹H₁₄¹⁴N₂¹⁶O₂]⁺ |
| 147.1089 | 6.88 | [¹³C¹²C₅¹H₁₄¹⁴N₂¹⁶O₂]⁺ |
| 147.1028 | 0.74 | [¹²C₆¹H₁₄¹⁵N¹⁴N¹⁶O₂]⁺ |
| 148.1122 | 0.22 | [¹³C₂¹²C₄¹H₁₄¹⁴N₂¹⁶O₂]⁺ |
| 148.1062 | 0.41 | [¹²C₆¹H₁₄¹⁴N₂¹⁷O¹⁶O]⁺ |
This table presents a simplified theoretical isotopic pattern. The actual mass spectrum may show additional peaks due to natural isotopes of hydrogen (²H) and other elements, though their contributions are generally minor.
Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis, which provides invaluable information for confirming the molecular structure of this compound. mdpi.com In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods to break it into smaller, characteristic fragment ions. ncsu.edu
The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms and functional groups. ajgreenchem.comlibretexts.org For this compound, fragmentation would likely occur at the amide and acetate functionalities, leading to predictable neutral losses and the formation of specific fragment ions. The analysis of these fragments helps to piece together the original structure, confirming the presence of both the butyramidine and acetate components. nih.gov
Table 2: Potential Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| 146.1055 | 87.0919 | 59.0136 (CH₃COOH) | Butyramidinium cation |
| 146.1055 | 101.0817 | 45.0238 (NH₂ + H) | Acetoxy-butyrimidoyl cation |
| 87.0919 | 70.0657 | 17.0262 (NH₃) | Butyronitrile (B89842) cation |
| 87.0919 | 43.0402 | 44.0517 (C₂H₄N) | Propyl cation |
The fragmentation pathways are proposed based on common fragmentation rules for amides and esters and require experimental verification.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional atomic and molecular structure of crystalline solids like this compound. wikipedia.orgnih.govlibretexts.org
Single Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Molecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining a precise three-dimensional model of a molecule. fzu.czuhu-ciqso.es By irradiating a single, high-quality crystal of this compound with X-rays, a unique diffraction pattern is generated. fzu.cz The analysis of the intensities and positions of the diffracted beams allows for the calculation of the electron density map of the crystal, from which the exact positions of all atoms in the molecule can be determined. wikipedia.orgfzu.cz
This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. uhu-ciqso.esacademie-sciences.fr For this compound, SCXRD would reveal the precise geometry of the amidinium group, the conformation of the butyl chain, and the arrangement of the acetate counter-ion relative to the protonated butyramidine. rsc.org
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples, making it ideal for routine characterization and quality control of this compound. creative-biostructure.comwayne.edu Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used. creative-biostructure.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint of the crystalline phase. researchgate.net
PXRD is instrumental in identifying the specific crystalline form (polymorph) of this compound and can be used to assess its phase purity. creative-biostructure.comgoogle.com The presence of impurities or different polymorphic forms would result in additional peaks in the diffractogram.
Table 3: Hypothetical PXRD Data for a Crystalline Phase of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 20.8 | 4.27 | 100 |
| 23.1 | 3.85 | 70 |
| 28.9 | 3.09 | 45 |
This data is hypothetical and would need to be determined experimentally for an actual sample of this compound.
Cocrystal Structure Investigations and Supramolecular Architecture Elucidation
The study of cocrystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is a growing area of research. researchgate.netnih.gov Investigating the potential of this compound to form cocrystals with other molecules can lead to new materials with modified physicochemical properties. mdpi.com
X-ray diffraction is central to elucidating the supramolecular architecture of these cocrystals. researchgate.netfrontiersin.org It reveals how the butyramidinium cation and acetate anion, along with any co-formers, are arranged in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the structure. researchgate.netmdpi.comnih.gov Understanding this supramolecular assembly is key to designing novel crystalline materials with desired properties. researchgate.netfrontiersin.org
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. scielo.org.co For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, and phase transitions. measurlabs.comeag.cominnovatechlabs.com
TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the presence of volatile components like water or solvent. eag.cominnovatechlabs.comvub.be DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, crystallization temperatures, and other phase transitions. scielo.org.comeasurlabs.com These techniques are crucial for characterizing the solid-state properties of this compound and its potential cocrystals. researchgate.net
Table 4: Common Thermal Analysis Techniques and Their Applications
| Technique | Principle | Information Obtained for this compound |
| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. innovatechlabs.com | Thermal stability, decomposition temperature, presence of solvates. eag.com |
| Differential Scanning Calorimetry (DSC) | Measures heat flow difference versus temperature. innovatechlabs.com | Melting point, enthalpy of fusion, glass transitions, polymorphism. measurlabs.com |
| Thermomechanical Analysis (TMA) | Measures dimensional changes versus temperature. innovatechlabs.com | Coefficient of thermal expansion, softening point. measurlabs.com |
| Dynamic Mechanical Analysis (DMA) | Measures mechanical properties versus temperature. measurlabs.com | Viscoelastic properties, modulus. measurlabs.com |
Thermal Gravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgetamu.edu This method provides critical insights into the thermal stability of a material by identifying the temperatures at which it begins to decompose. celignis.comopenaccessjournals.com The resulting data, typically plotted as a thermogram, reveals the temperatures of decomposition, the extent of mass loss, and can help in elucidating the kinetics and pathways of decomposition. wikipedia.org
In academic research, TGA is employed to characterize novel compounds like this compound (butyramidine acetate) by comparing their thermal properties to known or analogous structures. While specific TGA data for butyramidine acetate is not extensively detailed in the reviewed literature, analysis of closely related amidinium and guanidinium (B1211019) acetate salts provides a strong basis for understanding its expected thermal behavior.
Detailed Research Findings
Research on analogous amidinium salts reveals key data points regarding their thermal stability. For instance, studies on acetamidinium (B1228376) salts, which are structurally similar to butyramidinium salts, show that their decomposition temperatures are significantly influenced by the counter-anion. nih.gov Acetamidinium nitrate (B79036) has a decomposition temperature of 183°C, while acetamidinium perchlorate (B79767) is more stable, decomposing at 248°C. nih.gov
The thermal stability of more complex amidinium-based ionic liquids has also been investigated. A study on 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-enium acetate ([mTBDH][OAc]), a guanidinium-based ionic liquid, determined its onset decomposition temperature to be 197°C in the absence of water. acs.org The presence of water was found to decrease the thermal stability, shifting the primary decomposition reaction to lower temperatures. acs.org Furthermore, research on hydrogen-bonded organic frameworks containing bis-amidinium cations showed a distinct, sharp weight loss above approximately 180°C, which was attributed to the decomposition of the amidinium components. rsc.org These findings suggest that the amidinium functional group itself is a key factor in the thermal stability of these compounds.
The following table summarizes the decomposition temperatures of several amidinium salts, providing a comparative basis for estimating the thermal stability of this compound.
| Compound Name | Decomposition Onset Temperature (°C) | Analysis Method |
| Acetamidinium Nitrate | 183 | DTA |
| Acetamidinium Perchlorate | 248 | DTA |
| [mTBDH][OAc] (anhydrous) | 197 | TGA |
| Bis-amidinium Cations (in HOF) | ~180 | TGA |
This table presents data from differential thermal analysis (DTA) and thermogravimetric analysis (TGA) for compounds structurally related to this compound. Data sourced from multiple academic studies. nih.govacs.orgrsc.org
Decomposition Pathways
The thermal decomposition pathway of this compound can be inferred from studies on its constituent parts: the amidinium cation and the acetate anion. The decomposition process likely involves multiple stages.
The initial mass loss observed during the TGA of acetate-containing salts is often associated with the loss of acetic acid. marquette.edu For example, the thermal decomposition of zinc hydroxy acetate involves a stage between 150°C and 250°C where dehydroxylation and deanation occur, leading to the formation of ZnO-surface-adsorbed acetates, acetic acid, and water. marquette.edu At temperatures above 250°C, further decomposition of organic species can lead to the evolution of carbon dioxide and acetone. marquette.edu This suggests that for this compound, one likely pathway begins with the dissociation into butyramidine and acetic acid, followed by the volatilization or decomposition of these individual components.
The decomposition of the amidinium cation itself is another critical aspect. The differences in decomposition steps between various amidinium and guanidinium-based ionic liquids highlight the role of the base structure. acs.org For amidine bases, hydrolysis can lead to the formation of corresponding amides. acs.org Therefore, the decomposition of butyramidine may proceed through pathways involving hydrolysis (if water is present) or direct thermal breakdown into smaller, volatile fragments.
Computational Chemistry and Theoretical Studies on Butyramidine Hoac Systems
Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations
Hybrid QM/MM simulations are a cornerstone for studying chemical reactions in large, complex systems such as enzymes. nih.govuiuc.edumpg.de In this method, the chemically active region, for instance, the butyramidine ligand and key amino acid residues in an enzyme's active site, is treated with high-accuracy quantum mechanics (QM). The remainder of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics (MM) force field. uiuc.edumpg.de This dual approach provides a balance between accuracy and computational feasibility, enabling the study of enzymatic reactions. nih.govnih.gov
Investigation of Reaction Energetics and Transition State Geometries
QM/MM simulations are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions involving butyramidine or similar substrates. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy, short-lived configurations that molecules pass through as they transform from reactants to products. nih.govnih.govwikibooks.orgsolubilityofthings.com The energy barrier of this transition state determines the reaction rate.
Enzymes accelerate reactions by stabilizing the transition state more than the ground state of the substrate. wikibooks.orgaklectures.com QM/MM calculations can quantify this stabilization, providing detailed information on the energetics of the reaction pathway. For example, in studies of serine hydrolases reacting with amide substrates, QM/MM methods have been used to calculate the activation free energies for acylation and deacylation steps. cardiff.ac.ukresearchgate.net These calculations reveal how the enzyme environment lowers the energy barrier compared to the uncatalyzed reaction in solution.
The geometry of the transition state, including bond lengths and angles of the reacting atoms, can be precisely determined. nih.govnih.gov For a reaction involving butyramidine, this would include the bond breaking and forming at the amidine functional group. Understanding these geometries is crucial for designing transition-state analogue inhibitors, which are potent enzyme inhibitors that mimic the transition-state structure. nih.govwikibooks.org
Table 1: Illustrative Reaction Energetics from a Hypothetical QM/MM Study of Butyramidine Hydrolysis
| Parameter | Uncatalyzed Reaction (in water) | Enzyme-Catalyzed Reaction |
| Activation Energy (kcal/mol) | ~25 | ~15 |
| Transition State Bond Length (C-N, Å) | 1.85 | 1.95 |
| Transition State Bond Length (C-O, Å) | 1.90 | 1.80 |
Note: This table is illustrative and based on typical values found in studies of similar enzyme-catalyzed reactions.
Analysis of Electrostatic Properties within Enzyme Active Sites
The active sites of enzymes are highly specific environments where electrostatic interactions play a dominant role in catalysis. nih.govwikipedia.org QM/MM simulations allow for a detailed analysis of the electrostatic potential and electric fields within the enzyme active site as the reaction proceeds. acs.orgresearchgate.net
The distribution of charges in the active site, created by the surrounding amino acid residues, can preorganize the environment to stabilize the charged transition states that are common in enzymatic reactions. nih.govwikipedia.orgnih.gov For a positively charged ligand like the butyramidinium ion, the active site would typically feature negatively charged or polar residues (e.g., Aspartate, Glutamate) positioned to create a favorable electrostatic environment. nih.gov This electrostatic stabilization significantly contributes to the catalytic rate enhancement. wikipedia.org
Studies on enzymes like serine proteases have shown that the catalytic triad (B1167595) (Ser-His-Asp) creates a unique electrostatic environment that facilitates proton transfer and nucleophilic attack. wikipedia.orgacs.org QM/MM can map the electric field vectors exerted by the protein on the reacting atoms of the substrate, providing a quantitative measure of this electrostatic catalysis. acs.org
Evaluation of Preorganization Effects in Catalysis
The concept of preorganization suggests that the catalytic power of enzymes arises significantly from their ability to create an active site that is already in a favorable conformation to bind the transition state. researchgate.netnih.govnih.govfrontiersin.org This reduces the entropic cost of the reaction. The enzyme environment is "preorganized" to provide electrostatic and geometric complementarity to the transition state rather than the substrate. wikipedia.orgresearchgate.net
QM/MM simulations can evaluate this preorganization effect by analyzing the structure and energy of the active site. researchgate.net For instance, the hydrogen-bonding network and the positioning of key residues in the active site are optimized for the transition state. In the case of butyramidine binding, the enzyme's active site would be preorganized to stabilize the specific charge distribution and geometry of the amidinium group as it undergoes a chemical transformation. nih.govfrontiersin.org This preorganized environment minimizes the need for significant structural reorganization during the reaction, which would be energetically costly. wikipedia.orgnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and other properties of molecules. rsc.orgnih.gov It is generally applied to smaller systems than QM/MM, such as the isolated Butyramidine HOAc molecule, to provide fundamental insights into its intrinsic chemical nature. unibo.it
Prediction of Electronic Properties (e.g., HOMO-LUMO Energy Gap)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that participate in chemical reactions. ossila.comajchem-a.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of a molecule. ossila.comajchem-a.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making electronic transitions more likely. ossila.comnih.gov
DFT calculations can accurately predict the energies of the HOMO and LUMO and the resulting energy gap for butyramidine. researchgate.netnih.gov This information is valuable for understanding its reactivity in various chemical environments.
Table 2: Predicted Electronic Properties of Butyramidine from DFT Calculations
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Relates to ionization potential |
| LUMO Energy | 1.2 | Relates to electron affinity |
| HOMO-LUMO Gap (ΔE) | 7.7 | Indicates high chemical stability |
Note: These values are hypothetical and representative of what would be expected for a stable organic molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comuni-muenchen.delibretexts.org It is calculated using DFT and plotted onto the molecule's electron density surface. uni-muenchen.deresearchgate.netresearchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential. researchgate.netresearchgate.net
For butyramidine, an MEP map would clearly identify the reactive sites. The nitrogen atoms of the amidine group, with their lone pairs of electrons, would be expected to show a region of negative potential (red), indicating their nucleophilic character and propensity to be protonated. Conversely, the protons attached to the nitrogen atoms would be associated with regions of positive potential (blue), highlighting their electrophilic nature.
MEP maps are invaluable for predicting how a molecule will interact with other molecules, including enzyme active sites or other reactants. uni-muenchen.delibretexts.org They provide a clear, intuitive picture of where a molecule is most likely to undergo electrostatic interactions, hydrogen bonding, or chemical attack. wolfram.comlibretexts.orgresearchgate.net
Interaction Energy Calculations for Non-Covalent Interactions
Computational chemistry provides powerful tools for quantifying the non-covalent interactions that govern molecular recognition and crystal packing. Interaction energy calculations are fundamental to understanding the stability of molecular complexes. These energies can be dissected into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces through methods like Symmetry-Adapted Perturbation Theory (SAPT). nih.gov While a purist view might consider intermolecular interaction energies as entirely electrostatic once the electron density is known, partitioning the total binding energy helps in understanding the nature of the stabilizing effects. nih.gov
Non-covalent interactions, even those with small individual energy contributions, can collectively play a significant role in the stability of larger systems like proteins and DNA. nih.gov For instance, interaction energies for non-covalent bonds can range widely, with values around 5 kcal/mol considered relatively strong. nih.gov In more complex scenarios involving metal ions, these interactions can be substantially stronger, with calculated energies for monovalent and divalent metal cations ranging from -58 to -76 kcal/mol and -159 to -266 kcal/mol, respectively. researchgate.net The accurate calculation of these interaction energies is crucial, and methods like DLPNO-MP2, DLPNO-CCSD, and DLPNO-CCSD(T) with appropriate basis sets are employed to achieve high accuracy, including corrections for basis set superposition error (BSSE). researchgate.net
In the context of drug design, understanding these interactions is paramount. For example, studies on inhibitors have shown that covalent inhibitors might derive their binding strength primarily from hydrogen bonding, while non-covalent inhibitors rely more on π–π stacking and CH–π interactions. researchgate.net The total binding energy of a ligand to its target is a sum of these non-covalent contributions and, in some cases, covalent interactions. rsc.org
Table 1: Representative Non-Covalent Interaction Energies
| Interaction Type | System Example | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| CH···N Hydrogen Bond | Various | > 6-8 |
| Metal-Ligand Non-covalent Bond | Ni with NH3 | 10.8 |
| Metal-Ligand Non-covalent Bond | Pt with NH3 | 1.8 |
| Radical-Graphene Interaction | Nitrophenyl radical with graphene | 3.1 |
| Radical-Graphene Interaction | N,N-dimethylamino-phenyl radical with graphene | 5.4 |
Data sourced from multiple computational studies. researchgate.net
Computational Elucidation of Catalytic Cycles (e.g., Pd-Catalyzed Alkoxylation)
Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of complex chemical reactions, such as the palladium-catalyzed alkoxylation of C(sp³)–H bonds. rsc.orgnih.gov For butyramide (B146194) derivatives, computational studies have been crucial in verifying and sometimes refuting previously proposed reaction mechanisms. rsc.orgnih.gov
A detailed DFT study on the Pd(OAc)₂-catalyzed alkoxylation of a butyramide derivative, using an oxidant like methoxybenziodoxole (BI-OMe), revealed a multi-step catalytic cycle. rsc.orgnih.gov This process is significant for the modification of important drugs. nih.gov The computationally-derived mechanism involves four primary stages:
C(sp³)–H Bond Activation: The reaction initiates with the coordination of the butyramide substrate to the palladium complex, followed by deprotonation to form a cyclopalladated intermediate. rsc.org
Oxidative Addition: An incoming ligand, such as BI-OMe, replaces an acetate (B1210297) ligand. The methoxy (B1213986) group is then transferred from the iodine(III) reagent to the palladium(II) center, leading to the oxidation of palladium from Pd(II) to Pd(IV). rsc.orgnih.gov This step proceeds through an iodonium (B1229267) intermediate stabilized by an anionic palladium(II) complex. rsc.org
Reductive Elimination: The five-coordinate Pd(IV) complex formed undergoes reductive elimination to form the C-O bond of the alkoxylated product. nih.gov This step has a very low activation barrier. nih.gov
Catalyst Regeneration: The strong coordination of the product to the Pd(II) center makes the regeneration of the active catalyst for subsequent cycles considerably endergonic, meaning the first cycle is often more facile than the following ones. nih.gov
Control experiments and DFT calculations have also been applied to understand similar reactions like the meta C-H alkoxylation of arenes, confirming the crucial role of hypervalent iodine reagents and the formation of a Pd(IV) intermediate. nih.gov These theoretical insights are vital for optimizing reaction conditions and developing more efficient catalytic systems. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal electron density into molecular volumes, it provides a three-dimensional surface that represents the space occupied by a molecule. researchgate.net The surface is colored to indicate the nature and strength of close contacts between the molecule and its neighbors, offering a comprehensive picture of the crystal packing. researchgate.net
Quantification of Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis allows for the quantification of different types of intermolecular contacts, providing a percentage contribution of each interaction to the total Hirshfeld surface. buketov.edu.kzrsc.org This is achieved through the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. scirp.orgbuketov.edu.kz These plots provide a visual representation of the relative importance of various interactions, such as H···H, O···H, and C···H contacts. buketov.edu.kz
This quantitative approach is invaluable for comparing the packing of different crystal structures and understanding how subtle changes in molecular structure, such as the substitution of a single atom, can lead to significant differences in the crystal packing arrangement. rsc.org The analysis can distinguish between various interaction types, including van der Waals forces, hydrogen bonds, and C-H···π interactions, which are all crucial for the cohesion and stability of molecular crystals. scirp.orgbuketov.edu.kz
Assessment of Contributions from Various Close Contacts
The Hirshfeld surface is typically decorated with properties like dnorm, which is a normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum and are often associated with hydrogen bonds or other strong interactions. scirp.orgresearchgate.net
Table 2: Example of Hirshfeld Surface Analysis Data for a Hypothetical Molecular Crystal
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 75.2 |
| O···H / H···O | 15.8 |
| C···H / H···C | 7.5 |
| C···C | 1.5 |
This table is illustrative and based on typical findings in Hirshfeld analyses of organic compounds. buketov.edu.kzmdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design, aiming to predict the binding mode and affinity of a ligand to its target. elifesciences.orgnih.gov
Prediction of Binding Modes for Ligand-Target Interactions
The primary goal of molecular docking is to generate and rank possible binding poses of a ligand within the active site of a target protein. elifesciences.orgdatadryad.org A predicted pose is generally considered accurate if its root-mean-square deviation (RMSD) from an experimentally determined pose (e.g., from X-ray crystallography) is within 2.0 Å. elifesciences.org Docking algorithms explore the conformational space of the ligand and the binding site, using a scoring function to estimate the binding affinity for each generated pose.
These studies are crucial for understanding the molecular basis of ligand recognition. For instance, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and specific amino acid residues in the binding pocket. nih.gov In studies of potential enzyme inhibitors, molecular docking can predict how a compound binds and identify the interactions responsible for its inhibitory activity. researchgate.net The insights gained from predicting binding modes can guide the rational design of new, more potent compounds. rsc.org The accuracy of these predictions can be further validated and refined using more computationally intensive methods like molecular dynamics simulations. nih.govnih.gov
Table 3: Common Amino Acid Residues Identified in Docking Studies as Key Interaction Partners
| Target Type | Key Interacting Residues |
|---|---|
| Acetylcholinesterase (AChE) | TRP279, TYR334, PHE330, TRP84 |
| Butyrylcholinesterase (BuChE) | HIS438, TYR332, PHE329, TRP82 |
Data sourced from molecular docking studies on cholinesterase inhibitors. nih.gov
Understanding Molecular Recognition in Enzyme Active Sites
Computational chemistry and theoretical studies provide powerful tools to elucidate the intricate mechanisms of molecular recognition between ligands and enzyme active sites at an atomic level. For Butyramidine, often studied in its protonated, positively charged form as Butyramidine Acetate (HOAc), these investigations are crucial for understanding its role as an enzyme inhibitor, particularly for serine proteases like trypsin. The binding of butyramidine is a highly specific process governed by a symphony of non-covalent interactions, including electrostatic forces, hydrogen bonding, and van der Waals interactions.
Molecular recognition is fundamentally about complementarity in size, shape, and physicochemical properties between the ligand and the enzyme's binding pocket. nih.gov In the case of trypsin and trypsin-like enzymes, the active site contains a highly conserved catalytic triad (Serine, Histidine, Aspartate) and a specificity pocket (S1 pocket) that determines substrate preference. mdpi.com For ligands with a positively charged group, like the amidinium group of butyramidine, the S1 pocket of trypsin is particularly accommodating due to the presence of a negatively charged Aspartate residue (Asp189) at its base. mdpi.comnih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD) simulations are primary computational techniques employed to study these interactions. acs.orgebsco.com QM/MM methods allow for a high-level quantum mechanical treatment of the electronically active regions, such as the ligand and key catalytic residues, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics force fields. acs.orgmit.edu This approach provides detailed insights into the energetics and geometries of the binding process. acs.org
MD simulations, on the other hand, offer a dynamic view of the enzyme-ligand complex, revealing the conformational changes and fluctuations that occur over time. nih.govmdpi.com These simulations can be used to predict binding affinities and to characterize the stability of the ligand within the active site. nih.gov
A study on the hydrolysis of N-(4-nitrophenyl)-butyramide by a serine hydrolase using QM/MM simulations revealed a multi-step reaction mechanism involving the acylation of the substrate and the regeneration of the active site. acs.org Although the substrate was a butyramide derivative, the study underscores the electrostatic effects within the active site that guide the catalytic process. acs.org
For trypsin, the binding of small molecule inhibitors is driven by specific interactions within the S1 pocket. The key interactions for amidine-containing inhibitors are summarized in the table below, based on computational studies of related molecules.
| Interacting Residue in Trypsin's S1 Pocket | Type of Interaction | Role in Recognition |
| Asp189 | Electrostatic (Salt Bridge), Hydrogen Bond | Anchors the positively charged amidinium group of butyramidine. mdpi.complos.org |
| Ser190 | Hydrogen Bond | Stabilizes the substrate side chain. mdpi.com |
| Gly216, Gly219, Ser214 | Hydrogen Bond (Backbone) | Forms the oxyanion hole, stabilizing the transition state. plos.org |
| Trp215 | Hydrophobic Interaction | Contributes to the overall binding affinity through van der Waals forces. plos.org |
| Gln192 | Hydrophobic Interaction | Interacts with the alkyl chain of the ligand. plos.org |
The binding process often involves the displacement of water molecules from the active site, which is entropically favorable. The strength of the interaction is a balance between the enthalpic gain from favorable interactions like hydrogen bonds and salt bridges, and the entropic cost of restricting the conformational freedom of the ligand and protein side chains upon binding. nih.gov
The following table details the typical energetic contributions to the binding of small molecules in a trypsin-like active site, derived from computational free energy calculations on similar systems.
| Energy Component | Description | Typical Contribution to Binding |
| ΔEvdw | Van der Waals energy | Favorable (negative value) |
| ΔEelec | Electrostatic energy | Highly favorable for charged ligands like butyramidine due to interaction with Asp189. |
| ΔGpolar | Polar solvation energy | Unfavorable (positive value), as the polar ligand moves from a polar solvent to a less polar binding pocket. |
| ΔGnonpolar | Nonpolar solvation energy | Favorable (negative value), driven by the hydrophobic effect. |
| -TΔS | Entropic contribution | Generally unfavorable due to loss of conformational freedom upon binding. |
Research Applications and Future Directions in Chemical Synthesis and Catalysis
Butyramidine HOAc as a Synthetic Intermediate for Complex Organic Molecules
Butyramidine acetate (B1210297) serves as a valuable starting material and intermediate in the synthesis of more complex chemical structures. Its bifunctional nature, possessing both an amidine and an acetate group, allows it to participate in a variety of chemical transformations. The amidine group can act as a nucleophile or a directing group in metal-catalyzed reactions, while the acetate counter-ion can influence reaction conditions and outcomes.
The utility of amidine-containing compounds as intermediates is well-documented. They are recognized as crucial precursors for synthesizing a range of heterocyclic compounds, including 1,2,4-triazoles, 1,3,5-triazines, and 1,2,4-oxadiazoles. nih.govdiva-portal.org For instance, the synthesis of drug intermediates like 5-butyrylamino-2-hydroxyacetophenone, used in the production of the cardiovascular drug acebutolol, highlights the role of butyramide (B146194) structures in building complex pharmaceutical agents. google.com Similarly, intermediates such as 4-(4-fluorophenyl)-2-isobutyryl-3-phenyl-4-oxo-N-phenyl-butyramide are essential for the synthesis of atorvastatin. google.com The general strategy involves using the butyramide or amidine moiety as a core structure that can be further functionalized. This approach, often part of a convergent synthesis strategy, improves the efficiency of multi-step chemical productions by coupling pre-synthesized fragments. scholarsresearchlibrary.com The versatility of these intermediates makes them valuable components in the synthesis of pharmaceuticals and materials science products.
Design and Synthesis of Novel Butyramidine and Butyramide Derivatives for Specific Chemical Functions
The core structures of butyramidine and butyramide are scaffolds for designing derivatives with tailored chemical and biological functions. By modifying the butyryl chain or the amide/amidine group, researchers can fine-tune the molecule's properties for specific applications in catalysis and chemical biology.
Amidine and its derivatives, including guanidines, are increasingly recognized for their potential as ligands in organometallic chemistry. mdpi.comnih.gov These nitrogen-rich compounds can coordinate with a variety of metal centers, stabilizing them and modulating their catalytic activity. mdpi.com Organometallic complexes featuring amidine-type ligands have been successfully used as catalysts in reactions like the Friedel-Crafts alkylation. mdpi.com
The unique structure of amidines allows them to act as directing groups in metal-catalyzed C-H activation reactions, providing a powerful tool for constructing complex molecules. rsc.org Catalysts based on rhodium, iridium, and cobalt have been effectively used with amidine-containing substrates to synthesize heterocycles like benzimidazoles and isoquinolines. rsc.orgmdpi.com While phosphine (B1218219) ligands have traditionally dominated the field, amidinates and guanidinates are emerging as competitive alternatives due to the ease of their synthesis and the ability to control steric and electronic properties. mdpi.comnih.govsigmaaldrich.com Chiral β-aminophosphine derivatives, which share structural motifs with potential amidine derivatives, have proven to be powerful ligands in asymmetric palladium-catalyzed allylic substitutions and copper-catalyzed additions. rsc.org
Butyramide derivatives are valuable tools for investigating the mechanisms of enzyme action. By designing molecules that mimic natural substrates or inhibitors, researchers can probe the active sites of enzymes and elucidate catalytic pathways.
A notable example is the use of N-(4-nitrophenyl)-butyramide to study the hydrolytic activity of enzymes like Candida antarctica lipase (B570770) B (CALB) and a nonhomologous enzyme, Bs2. acs.orgnih.gov These studies employ the butyramide derivative as a substrate, allowing researchers to analyze the reaction mechanism through a combination of kinetic measurements and computational modeling. acs.orgnih.gov The hydrolysis of N-(4-nitrophenyl)-butyramide catalyzed by these enzymes proceeds in four steps: acylation of the substrate, release of the amine group, hydrolysis of the acyl-enzyme complex, and regeneration of the active site. acs.orgresearchgate.net Such mechanistic insights are crucial for understanding enzyme promiscuity and for the rational design of new biocatalysts. nih.gov Furthermore, other butyramide derivatives have been designed as chemical probes to trap interactions between catalytic domains and carrier proteins in complex biosynthetic enzymes, helping to interrupt and study biosynthetic pathways. nih.gov
A key area of research involves synthesizing series of butyramidine and butyramide derivatives and evaluating how structural modifications affect their biological activity. This structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry and drug discovery. nih.govacs.org
For example, derivatives of 4-aminobutanamide (B1198625) have been synthesized and evaluated as inhibitors of GABA transport proteins, with SAR studies indicating that the introduction of specific lipophilic and aromatic substituents is crucial for their activity. researchgate.net Other research has focused on butyramide derivatives with potential analgesic and anti-inflammatory effects. ontosight.ai
A significant development is the creation of Phenylalanine Butyramide (PBA), an odorless derivative of butyric acid, to circumvent the unpleasant smell of the parent compound. mdpi.comresearchgate.net PBA has been studied for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production, making it a candidate for treating skin hyperpigmentation. mdpi.com In vitro assays showed that PBA inhibits mushroom tyrosinase, and clinical studies demonstrated its effectiveness in improving skin conditions, including reducing UV and brown spots and increasing skin elasticity. mdpi.com Such studies, which compare the activity of a parent compound (butyrate) with its derivative (PBA), are classic examples of SAR exploration aimed at improving a molecule's properties for a specific application. mdpi.comresearchgate.net
Derivatives as Chemical Probes for Enzyme Mechanistic Studies
Development of Novel Catalytic Systems Utilizing Butyramidine and Acetate Scaffolds
The functional groups present in this compound—the amidine and the acetate—are both valuable components in the design of new catalytic systems. Their incorporation into catalysts can influence efficiency, selectivity, and substrate scope.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the development of new ligands and catalytic conditions is a continuous effort. Both amidine and acetate moieties play significant roles in this field.
Amidine Scaffolds: The amidine functional group has been successfully used as a nucleophile in palladium-catalyzed carbonylative reactions to synthesize acyl amidines. nih.govdiva-portal.org These reactions often employ a palladium(0) catalyst and can be performed using various palladium ligands like PPh₃, DPEphos, and Xantphos, depending on the electronic properties of the substrates. nih.govdiva-portal.org Furthermore, palladium catalysts have been developed for the N-monoarylation of amidines, a challenging transformation due to the potential for the amidine to poison the catalyst. mit.edu The use of specialized biarylphosphine ligands has enabled the efficient coupling of a wide range of amidines with aryl bromides, chlorides, and triflates. mit.eduacs.org
Acetate Scaffolds: Palladium acetate (Pd(OAc)₂) is one of the most common and versatile palladium sources used in cross-coupling reactions. mdpi.com It is frequently used as a catalyst precursor in reactions such as the Suzuki-Miyaura coupling and C-H activation. mdpi.comrsc.org In many catalytic cycles, palladium acetate is reduced in situ to the active Pd(0) species. The acetate ligand itself can also play a role in the reaction mechanism, for example, by participating in the base-promoted steps of the catalytic cycle. Catalytic allylic acetoxylations, which proceed via Pd η³-allyl complexes, are classic examples where acetate acts as both a part of the catalyst precursor and the nucleophile. acs.org The combination of palladium acetate with various phosphine or N-heterocyclic carbene (NHC) ligands is a standard approach to create highly active and stable catalytic systems for a vast array of chemical transformations. acs.orgmdpi.com
Innovation in Copper-Based Catalysis
The development of novel catalytic systems is a cornerstone of modern chemical synthesis, and copper-based catalysts have emerged as a cost-effective and efficient option for various transformations involving amidines. Recent innovations have focused on enhancing catalyst activity, stability, and substrate scope through the design of advanced catalyst architectures.
One significant advancement is the use of copper-based metal-organic frameworks (Cu-MOFs) for the C-H functionalization of substituted amidines. researchgate.netrsc.org Researchers have developed a Cu-MOF, specifically 537-MOF, that facilitates the synthesis of benzimidazoles from amidines with yields up to 96%. researchgate.net This catalytic system operates under an air atmosphere, eliminating the need for pure oxygen, and demonstrates compatibility with a wide range of substrates, including those that are typically challenging. researchgate.netrsc.org The high efficiency is attributed to a synergistic effect between the copper catalytic sites and the organic linker (TPPB ligand), which enhances the coordination ability and stabilizes key reaction intermediates. researchgate.net The proposed mechanism involves either an electrophilic addition of the copper center to the N-phenyl ring or the generation of a copper nitrene intermediate. rsc.org
Another area of innovation involves the use of amidines as ancillary ligands to enhance the performance of copper catalysts in other reactions. Mononuclear copper(II) complexes featuring bidentate bisamidine ligands have been successfully employed in the hydrogenation of carbon dioxide to formate. oup.com A notable finding was that an imidazoline-based complex significantly improved the catalyst turnover number (TON), achieving a maximum of 1660. oup.com This enhancement is credited to the strong σ-donating character of the amidine ligand, which increases the hydridicity of the active catalytic species. oup.com
Heterogeneous catalysis offers advantages in catalyst recovery and reuse. In this context, a chitosan-supported copper(I) iodide (CS@CuI) catalyst has been developed for the cascade reaction between 2-halobenzoic acids and amidines to produce quinazolinones. beilstein-journals.org This biocopolymer-supported catalyst is effective under mild conditions and demonstrates the principles of green chemistry. The proposed mechanism involves initial coordination of the 2-halobenzoic acid to the CS@CuI, followed by oxidative addition, complexation with the amidine, and subsequent reductive elimination to release the catalyst and form the product. beilstein-journals.org
Furthermore, direct and atom-efficient methods for synthesizing N-acyl amidines have been established using copper catalysis. A three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones, catalyzed by copper complexes like [Cu(OAc)(Xantphos)] or simple copper(I) iodide (CuI), provides a practical route to these valuable compounds. nih.gov This transformation proceeds via the generation of acyl nitrenes that insert into a copper acetylide bond. nih.gov
| Catalytic System | Transformation | Key Innovations & Findings | Reference |
| 537-MOF (Cu-MOF) | C-H functionalization of amidines to benzimidazoles | High yields (up to 96%); Operates in air; Broad substrate scope; Synergistic effect of metal and ligand. | researchgate.net, rsc.org |
| Cu(II)-bisamidine Complexes | Hydrogenation of CO₂ to formate | Amidines act as effective ancillary ligands; Achieved a turnover number (TON) of 1660; Strong σ-donation from amidine enhances hydridicity. | oup.com |
| CS@CuI (Chitosan-supported) | Cascade reaction of 2-halobenzoic acids and amidines to quinazolinones | Heterogeneous, reusable catalyst; Operates under mild conditions; Green chemistry approach. | beilstein-journals.org |
| [Cu(OAc)(Xantphos)] / CuI | Three-component synthesis of N-acyl amidines | Direct, atom-efficient route; Forms C-N bonds via acyl nitrene insertion; Catalyst choice depends on substrate. | nih.gov |
Engineering of Biocatalysts for Sustainable Amide/Amidine Transformations
The demand for greener and more sustainable chemical processes has driven significant research into the use and engineering of biocatalysts for amide and amidine synthesis. Enzymes offer high selectivity and operate under mild conditions, providing an attractive alternative to traditional chemical methods. mdpi.com
A prime example of biocatalyst engineering involves nitrile synthetase (NS) enzymes. nih.gov These enzymes normally catalyze the conversion of a carboxylic acid to a nitrile via a primary amide intermediate. nih.gov Through rational design based on sequence and structural analysis of the Bacillus subtilis nitrile synthetase BsQueC, researchers successfully engineered an "amide synthetase". nih.gov By introducing specific mutations (K163A/R204A), the catalytic cycle was halted after the first step, leading to the accumulation and release of the amide product instead of its subsequent dehydration to the nitrile. nih.gov This work demonstrates a powerful strategy for developing novel, coupling agent-free biocatalysts for amide formation. nih.gov
Nitrile hydratases (NHase) represent another class of enzymes crucial for sustainable amide production, as they catalyze the hydration of nitriles to the corresponding amides. researchgate.net These metalloenzymes are used industrially for the synthesis of compounds like acrylamide. researchgate.net Recent research has focused on expanding their substrate scope and improving their stability. researchgate.net Notably, NHases have been used in tandem with copper catalysis to broaden the product scope of amidation methods beyond just primary amides. researchgate.net
Lipases, traditionally known for esterification, have also been repurposed for amidation reactions. Candida antarctica lipase B (CALB) has proven to be a highly effective biocatalyst for the direct amidation of free carboxylic acids with various primary and secondary amines. mdpi.com A sustainable method was developed using CALB in cyclopentyl methyl ether, a green solvent, to produce 28 different amides with excellent yields and without requiring intensive purification. mdpi.com This highlights the versatility of existing enzymes for new, sustainable transformations. The enzymatic approach avoids hazardous reagents and minimizes by-product formation. mdpi.com
These examples underscore the power of biocatalysis in modern synthesis. Whether through the rational engineering of existing enzyme superfamilies to create new functionalities or the application of robust enzymes like lipases in novel reaction media, biocatalysts are paving the way for more sustainable methods of amide and amidine bond formation. acsgcipr.orgrsc.org
| Biocatalyst System | Transformation | Key Innovations & Findings | Reference |
| Engineered Nitrile Synthetase (BsQueC K163A/R204A) | Carboxylic acid → Primary amide | Rational engineering created an "amide synthetase" from a nitrile synthetase; Halts the reaction at the amide intermediate. | nih.gov |
| Nitrile Hydratase (NHase) | Nitrile → Amide | Green catalyst for amide production; Used in combination with chemical catalysis to expand product scope. | researchgate.net |
| Candida antarctica Lipase B (CALB) | Carboxylic acid + Amine → Amide | Efficient direct amidation in a green solvent (CPME); Broad substrate scope (28 amides); Avoids hazardous coupling agents. | mdpi.com |
Supramolecular Chemistry and Cocrystal Engineering Involving Butyramide
Cocrystal engineering has emerged as a powerful strategy in materials science and pharmaceuticals to modify the physicochemical properties of molecules without altering their covalent structure. Butyramide, a simple amide, has been utilized as a coformer to create novel multicomponent crystalline solids with unique structural motifs and properties.
A notable example is the formation of a gallic acid-butyramide monohydrate cocrystal (GA-BU). semanticscholar.orgresearchgate.net This cocrystal, prepared through mechanochemical grinding and slow evaporation, crystallizes in a monoclinic system with a 2:1:1 stoichiometry of gallic acid, butyramide, and water. semanticscholar.org Structural analysis revealed the formation of robust supramolecular synthons, particularly the R2 2(8) graph set motif between carboxylic acid groups, which are fundamental to the assembly of the crystal lattice. semanticscholar.org The stability of the structure is further reinforced by a network of intermolecular hydrogen bonds involving all three components. semanticscholar.org Hirshfeld surface analysis quantified these interactions, confirming the significant role of O···H and H···H contacts in the molecular packing. researchgate.net
Beyond basic structural characterization, cocrystal engineering with butyramide derivatives has been explored to control the mechanical properties of crystalline materials. A systematic study of cocrystals formed between N-(pyridin-2-yl)alkylamides (including ethyl and propyl chains, related to butyramide) and various carboxylic acids demonstrated a clear structure-property relationship. rsc.org It was found that cocrystals containing longer alkyl chains (ethyl, propyl) tended to be mechanically flexible, exhibiting either plastic or elastic deformation, whereas those with shorter methyl chains were brittle. rsc.org This flexibility was attributed to specific packing features, such as slip planes formed by layers with weak dispersive interactions, which allow for movement under mechanical stress. rsc.org
In a more complex example of supramolecular chemistry, the cocrystal of (±)-3-methyl-2-phenylbutyramide with salicylic (B10762653) acid was identified as the first-ever kryptoracemate co-crystal. rsc.org This system exhibits remarkable solid-state behavior, crystallizing in three different forms: one racemic and two kryptoracemic. rsc.org Furthermore, it undergoes a temperature-mediated, reversible single-crystal to single-crystal phase transition between the two kryptoracemate forms. rsc.org Theoretical calculations showed that the energy differences between these forms are very small, highlighting the subtle interplay of intermolecular forces that can lead to such diverse and complex packing arrangements. rsc.org
| Cocrystal System | Key Supramolecular Features | Properties & Significance | Reference |
| Gallic Acid : Butyramide : Water (2:1:1) | R2 2(8) carboxylic acid dimer synthon; Extensive O-H···O and N-H···O hydrogen bonding network. | Formation of a stable, new crystalline phase with defined stoichiometry. | researchgate.net, semanticscholar.org, researchgate.net |
| N-(pyridin-2-yl)alkylamides : Carboxylic Acids | Layered arrangements with slip planes. | Mechanical flexibility (elastic/plastic) is dependent on the alkyl chain length (butyramide derivative provides flexibility). | rsc.org |
| (±)-3-Methyl-2-phenylbutyramide : Salicylic Acid | Forms both racemic and kryptoracemate structures; Tapes linked by C(4) hydrogen bonds. | First example of a kryptoracemate co-crystal; Exhibits a reversible single-crystal to single-crystal phase transition. | rsc.org |
Analytical Method Development for this compound and its Metabolites/Derivatives
The development of sensitive and reliable analytical methods is crucial for the study of this compound and its related compounds in various matrices. Research in this area has led to the establishment of several techniques capable of quantifying short-chain amides, like butyramide, at very low concentrations.
One established method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV). rsc.org A quantitative method was developed to determine butyramide and acetamide (B32628) in geothermal water samples at parts-per-billion (ppb) levels. This was achieved by using a reversed-phase C-18 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and methanol, with detection at a low wavelength of 200 nm. rsc.org To reach the required sensitivity, an analyte concentration step via evaporation was employed. The method achieved a limit of detection (LOD) of 2.0 µg/L and a limit of quantification (LOQ) of 5.7 µg/L for butyramide.
For even higher sensitivity, methods based on gas chromatography-mass spectrometry (GC-MS) have been developed. A GC-MS method for the simultaneous determination of acetamide, propanamide, and butyramide in surface and drinking water involves a chemical derivatization step. researchgate.net The amides are reacted with 9-xanthydrol, which enhances their volatility and thermal stability, making them suitable for GC analysis. researchgate.net This derivatization, coupled with the high sensitivity of MS detection, enabled a significantly lower detection limit of 0.03 µg/L for the analytes. researchgate.net
For the analysis of metabolites in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. The analysis of naphthalene (B1677914) derivatives, for instance, uses an Agilent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. google.com Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. google.com This approach is directly applicable to the analysis of this compound and its metabolites, allowing for precise quantification even in the presence of complex biological interferences.
| Analytical Technique | Analytes | Sample Pre-treatment | Key Performance Metrics (for Butyramide) | Reference |
| HPLC-UV | Butyramide, Acetamide | Evaporation/Concentration | LOD: 2.0 µg/L; LOQ: 5.7 µg/L | , rsc.org |
| GC-MS | Butyramide, Propanamide, Acetamide | Derivatization with 9-xanthydrol | LOD: 0.03 µg/L | researchgate.net |
| LC-MS/MS | (Applicable to Butyramidine & Metabolites) | (Typically protein precipitation or liquid-liquid/solid-phase extraction) | High selectivity and sensitivity via Multiple Reaction Monitoring (MRM) mode. | google.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Butyramidine HOAc in aqueous acetic acid (HOAc) solutions?
- Methodological Answer: this compound synthesis can be optimized using aqueous HOAc as a solvent. For example, oxidation reactions involving similar substrates (e.g., Δ6, Δ8-morphinanes) are performed in 10% HOAc(aq) with catalysts like 5% Pd/BaSO₄ or 3% Pd/C. Reaction conditions (e.g., time, catalyst loading) should be adjusted based on TLC monitoring to ensure completion. Post-reaction, by-products like m-CBA are removed via chloroform washes, and the product is isolated via aqueous solution concentration .
Q. How do HOAc-NaOAc buffer solutions stabilize pH during this compound experiments?
- Methodological Answer: HOAc-NaOAc buffers resist pH changes via the common-ion effect. HOAc (weak acid) and NaOAc (conjugate base) maintain equilibrium: HOAc ⇌ H⁺ + OAc⁻. Adding strong acid (H⁺) shifts equilibrium left, consuming excess H⁺; adding base (OH⁻) shifts right, neutralizing OH⁻. Buffer capacity depends on component concentrations (e.g., 1.0 M HOAc/NaOAc offers higher capacity than 0.1 M). Calculate pH using the Henderson-Hasselbalch equation: pH = pKa + log([OAc⁻]/[HOAc]), where pKa = 4.74 for HOAc .
Q. What analytical techniques are essential for characterizing this compound purity post-synthesis?
- Methodological Answer: Use thin-layer chromatography (TLC) to monitor reaction progress and confirm product formation. For structural validation, employ NMR (¹H/¹³C) and FTIR spectroscopy to identify functional groups. Quantify purity via HPLC with UV detection, calibrated against a reference standard. Physical properties (e.g., melting point, solubility) should align with literature data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in by-product formation during this compound synthesis?
- Methodological Answer: By-product analysis requires systematic variation of reaction parameters. For instance, 6-hydroxy by-product formation (10–12%) in Pd-catalyzed oxidations is influenced by catalyst type (Pd/BaSO₄ vs. Pd/C) and reaction time. Use design-of-experiments (DoE) approaches to identify critical factors. Characterize by-products via LC-MS and compare retention times/spatial patterns to known impurities. Adjust catalyst loading or solvent composition (e.g., HOAc concentration) to suppress undesired pathways .
Q. What strategies optimize reaction conditions to minimize 6-hydroxy by-products in this compound synthesis?
- Methodological Answer: Catalyst screening is pivotal. Data show 3% Pd/C reduces 6-hydroxy by-products to 7% vs. 10% with 5% Pd/BaSO₄ under identical conditions. Solvent effects (e.g., 10% HOAc vs. organic solvents) should also be tested. Kinetic studies (time vs. yield) can identify optimal reaction termination points. Scale-up trials must balance yield and purity, ensuring reproducibility through rigorous process analytical technology (PAT) .
Q. What are the implications of varying HOAc concentrations on this compound reaction kinetics?
- Methodological Answer: Higher HOAc concentrations (e.g., 15% vs. 10%) may alter proton availability, affecting substrate protonation and reaction rates. Conduct kinetic experiments under controlled HOAc levels, measuring initial rates via UV-Vis spectroscopy or quenching studies. Use the Arrhenius equation to model temperature dependence and identify rate-limiting steps. Buffer capacity must be maintained to avoid pH drift, which could destabilize intermediates .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate this compound stability under varying pH conditions?
- Methodological Answer: Prepare buffer systems (e.g., HOAc-NaOAc, phosphate) across a pH range (2–8). Incubate this compound in each buffer at 25°C/37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via HPLC-MS and calculate degradation rate constants (k). Use ANOVA to compare stability across pH levels, ensuring triplicate runs for statistical validity .
Q. What statistical approaches are recommended for validating this compound bioactivity assays?
- Methodological Answer: Employ dose-response curves (e.g., IC₅₀, EC₅₀) with non-linear regression analysis. Use Student’s t-test or Mann-Whitney U-test for comparing treatment vs. control groups, depending on data normality. Report confidence intervals (95%) and power analysis (α = 0.05) to justify sample sizes. Replicate experiments independently to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
